2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide
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Overview
Description
2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a unique structure that includes a pyrroloindole core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid and precursor to several important biomolecules.
Serotonin: A neurotransmitter derived from tryptophan with significant roles in mood regulation.
Uniqueness
What sets 2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide apart is its unique structure, which combines a pyrroloindole core with an acetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide |
InChI |
InChI=1S/C15H21N3O/c1-15-6-7-18(3)14(15)17-12-5-4-10(8-11(12)15)9-13(19)16-2/h4-5,8,14,17H,6-7,9H2,1-3H3,(H,16,19) |
InChI Key |
OCHWXMKIADWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(C1NC3=C2C=C(C=C3)CC(=O)NC)C |
Origin of Product |
United States |
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